N-(pyridin-2-yl)but-2-ynamide
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Overview
Description
N-(pyridin-2-yl)but-2-ynamide is an organic compound with the molecular formula C9H8N2O It is a member of the amide family, characterized by the presence of a pyridine ring attached to a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-yl)but-2-ynamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with but-2-ynoic acid or its derivatives. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . Another method involves the use of α-bromoketones and 2-aminopyridine, where the reaction conditions can be adjusted to yield either N-(pyridin-2-yl)amides or other related compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amide synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-(pyridin-2-yl)but-2-ynoic acid.
Reduction: Formation of N-(pyridin-2-yl)butanamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-2-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)but-2-ynamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(pyridin-2-yl)but-2-ynamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in the attached functional groups.
Imidazo[1,2-a]pyridines: These compounds have a fused ring system that includes a pyridine ring and an imidazole ring.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1835722-06-9 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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